

A Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-nitrobenzonitrile

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Compound of Interest

Compound Name: 5-Methyl-2-nitrobenzonitrile

Cat. No.: B3015653

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methyl-2-nitrobenzonitrile**, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the principles of spectral interpretation, providing a robust framework for the structural elucidation and quality control of **5-Methyl-2-nitrobenzonitrile**, even in the absence of a complete public spectral database.

Introduction: The Structural Imperative

5-Methyl-2-nitrobenzonitrile ($C_8H_6N_2O_2$) is a substituted aromatic compound with a molecular weight of 162.15 g/mol .^[1] Its structure, featuring a nitrile, a nitro group, and a methyl group on a benzene ring, makes it a valuable precursor in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors. Accurate structural confirmation is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques. This guide will delve into the core spectroscopic methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For **5-Methyl-2-nitrobenzonitrile**, both 1H and ^{13}C NMR are essential.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

- Sample Preparation: Accurately weigh 5-10 mg of **5-Methyl-2-nitrobenzonitrile** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), within a 5 mm NMR tube.[2]
- ¹H NMR Acquisition: Spectra should be recorded on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full signal recovery.[3]
- ¹³C NMR Acquisition: These spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are necessary to obtain a good signal-to-noise ratio.[4]

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of **5-Methyl-2-nitrobenzonitrile** is expected to show three signals in the aromatic region and one singlet in the aliphatic region, corresponding to the three aromatic protons and the three methyl protons, respectively.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Assignment
~ 8.10	d	~ 8.5	H-3
~ 7.65	dd	~ 8.5, ~ 2.0	H-4
~ 7.50	d	~ 2.0	H-6
~ 2.50	s	-	-CH ₃

- Rationale: The proton at the H-3 position is deshielded by the adjacent electron-withdrawing nitro group, resulting in a downfield chemical shift. It appears as a doublet due to coupling with H-4. The H-4 proton is split by both H-3 and H-6, giving rise to a doublet of doublets.

The H-6 proton, being ortho to the methyl group, will appear as a doublet due to coupling with H-4. The methyl protons, being isolated, will appear as a singlet.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~ 148	C-2 (C-NO ₂)
~ 142	C-5 (C-CH ₃)
~ 135	C-4
~ 133	C-6
~ 128	C-3
~ 125	C-1 (C-CN)
~ 117	-CN
~ 21	-CH ₃

- Rationale: The carbons attached to the electron-withdrawing nitro and nitrile groups (C-2 and C-1, respectively) will be significantly deshielded. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities than the protonated carbons. The methyl carbon will have the most upfield chemical shift.

C1 C2 C3 C4 C5 C6 N O O C N C H H H H H H

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Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

- Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr).^[4] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of a blank KBr pellet is recorded first for subtraction.^[3]

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of **5-Methyl-2-nitrobenzonitrile** will be dominated by the characteristic vibrations of the nitrile and nitro groups.

Wavenumber (cm^{-1}) (Predicted)	Intensity	Assignment
~ 2230	Strong, Sharp	$\text{C}\equiv\text{N}$ stretch
~ 1525	Strong	Asymmetric NO_2 stretch
~ 1350	Strong	Symmetric NO_2 stretch
~ 3100-3000	Medium	Aromatic C-H stretch
~ 2950-2850	Medium-Weak	Aliphatic C-H stretch
~ 1600, 1475	Medium-Weak	Aromatic C=C stretch

- Rationale: The nitrile group ($\text{C}\equiv\text{N}$) gives a very characteristic sharp peak in a relatively clean region of the spectrum, making it easy to identify. Aromatic nitriles typically absorb in the 2240-2220 cm^{-1} range. The nitro group (NO_2) exhibits two strong stretching vibrations. The

aromatic C-H stretches appear above 3000 cm^{-1} , while the aliphatic C-H stretches of the methyl group appear just below 3000 cm^{-1} .

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

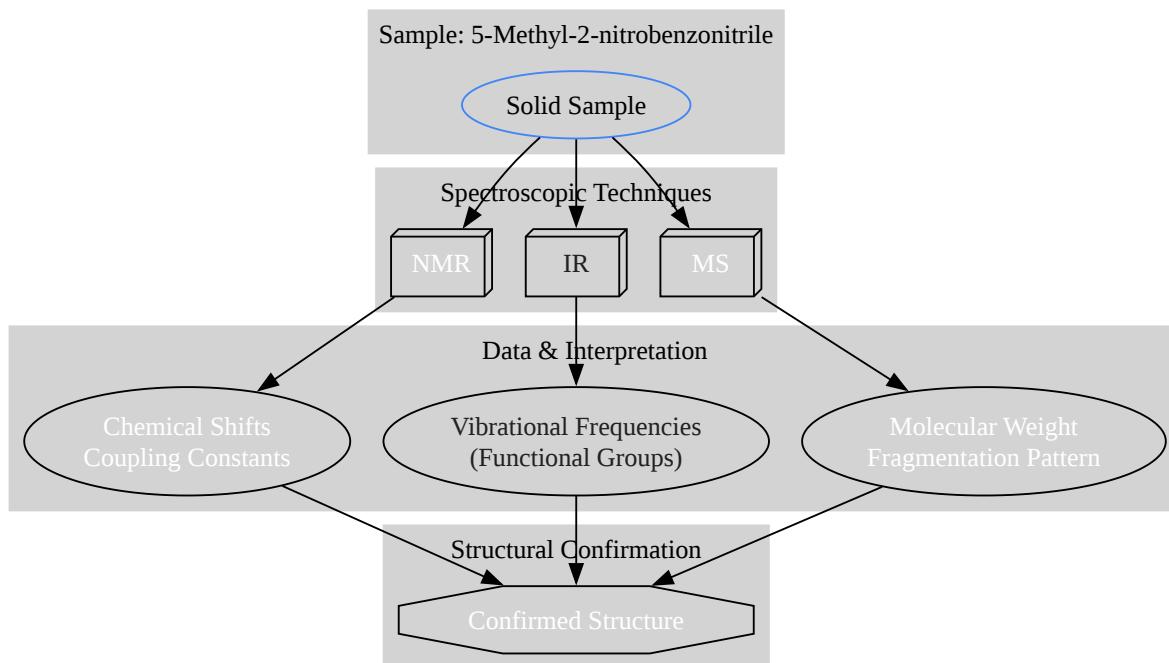
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of **5-Methyl-2-nitrobenzonitrile** is expected to show a molecular ion peak (M^+) at $m/z = 162$, corresponding to its molecular weight.

m/z (Predicted)	Ion (Predicted)	Notes
162	$[\text{C}_8\text{H}_6\text{N}_2\text{O}_2]^+$	Molecular ion (M^+)
145	$[\text{M} - \text{OH}]^+$	Loss of a hydroxyl radical
132	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide
116	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro group
90	$[\text{C}_7\text{H}_4\text{N}]^+$	Loss of NO_2 and C_2H_2

- Rationale: The molecular ion is expected to be reasonably intense due to the stability of the aromatic ring. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO_2 (46 Da).^[5] Further fragmentation of the resulting ions can lead to the other observed peaks. For instance, the loss of the nitro group would lead to a prominent peak at m/z 116.

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Conclusion

The comprehensive spectroscopic analysis of **5-Methyl-2-nitrobenzonitrile** through NMR, IR, and MS provides a self-validating system for its structural confirmation. While a complete public database of its spectra is not readily available, the predicted data, based on established principles and comparison with related compounds, offers a robust framework for its identification and quality assessment. This guide provides the necessary theoretical and practical foundation for researchers to confidently characterize this important chemical intermediate.

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